4-Iodo-1H-indazol-3-ol is a compound belonging to the indazole class of heterocyclic compounds, characterized by the presence of an iodine atom at the fourth position and a hydroxyl group at the third position of the indazole ring. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.
The compound can be synthesized from various indazole derivatives through iodination processes. The synthesis often involves the use of iodine and oxidizing agents under specific reaction conditions to introduce the iodine atom into the indazole structure.
4-Iodo-1H-indazol-3-ol is classified as a halogenated indazole derivative, which can exhibit unique chemical properties due to the presence of both iodine and hydroxyl functional groups.
The synthesis of 4-Iodo-1H-indazol-3-ol typically employs methods that involve iodination of 1H-indazole derivatives. Common synthetic routes include:
The synthesis typically requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve optimal yields and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure of synthesized compounds .
4-Iodo-1H-indazol-3-ol features a fused bicyclic structure comprising a five-membered ring (the indazole) and a hydroxyl group attached to one of its carbon atoms. The molecular formula is C7H6I N3O, with a molecular weight of approximately 232.04 g/mol.
4-Iodo-1H-indazol-3-ol can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 4-Iodo-1H-indazol-3-ol involves its interaction with specific biological targets such as enzymes or receptors. The presence of iodine enhances binding affinity due to increased molecular weight and potential for halogen bonding interactions. The hydroxyl group can participate in hydrogen bonding, stabilizing interactions with biological macromolecules.
Research indicates that compounds containing indazole scaffolds often exhibit significant biological activities, including anticancer properties, by modulating enzyme activity or receptor interactions .
4-Iodo-1H-indazol-3-ol is typically characterized by:
Key chemical properties include:
Relevant data on solubility and reactivity profiles are essential for understanding its behavior in biological systems and synthetic applications .
4-Iodo-1H-indazol-3-ol has several significant applications:
The indazole scaffold, a bicyclic structure fusing benzene and pyrazole rings, has evolved from a chemical curiosity to a privileged structure in medicinal chemistry. Early interest emerged from the isolation of rare natural indazole alkaloids—nigellicine, nigeglanine, and nigellidine—from Nigella sativa L. (black cumin), though these constituted only minor constituents of the plant’s phytochemical profile [1]. The synthetic accessibility of the indazole core, however, enabled systematic exploration of its pharmacological potential. By the mid-20th century, benzydamine (an anti-inflammatory) and bendazac (an anti-cataract agent) emerged as first-generation indazole-based drugs, establishing the scaffold’s biomedical relevance [1] [7].
The late 1990s and 2000s witnessed a surge in indazole drug development, particularly in oncology and neurology. Stanozolol (an anabolic steroid) and cortivazol (a glucocorticoid receptor agonist) leveraged the scaffold’s ability to engage steroid receptors [1]. Breakthroughs came with kinase inhibitors: pazopanib and axitinib (both FDA-approved for renal cell carcinoma) exemplify how 1H-indazole derivatives achieve high-affinity binding to vascular endothelial growth factor receptors (VEGFRs) and other tyrosine kinases [4] [7]. Niraparib, a poly (ADP-ribose) polymerase (PARP) inhibitor for ovarian cancer, further cemented indazole’s status in targeted cancer therapy [7]. This trajectory underscores a transition from serendipitous discovery to rational structure-based design.
Table 1: Milestones in Indazole-Based Drug Development
Era | Compound | Therapeutic Class | Key Indication | Significance |
---|---|---|---|---|
1960s | Benzydamine | Non-steroidal anti-inflammatory | Musculoskeletal inflammation | First indazole NSAID; topical formulation |
1980s | Bendazac | Anti-cataract | Senile cataracts | Demonstrated indazole’s metabolic stability |
1990s | Stanozolol | Anabolic steroid | Anemia, angioedema | Orally bioavailable steroidal indazole |
2009/2012 | Pazopanib, Axitinib | Tyrosine kinase inhibitors | Renal cell carcinoma | Validated indazole as kinase hinge-binding motif |
2017 | Niraparib | PARP inhibitor | Ovarian cancer | Exploited indazole in DNA damage response targeting |
The 3-hydroxyindazole (1H-indazol-3-ol) motif represents a critical pharmacophore due to its versatile hydrogen-bonding capacity and tautomeric equilibria. This subunit exists in a dynamic equilibrium between the 3-hydroxy-1H-indazole form and the 3-oxo-1H,2H-indazole (indazolone) form. Theoretical and spectroscopic studies confirm the 3-hydroxy tautomer predominates in solution, enabling both hydrogen bond donation (via N1-H/O-H) and acceptance (via pyridinic N2/carbonyl O) [1] [5]. This bidirectional H-bonding facilitates interactions with diverse biological targets.
In neuroscience, 6-fluoro-1H-indazol-3-ol (Compound 37) emerged as a potent inhibitor of D-amino acid oxidase (DAAO) (IC₅₀ ~nM range). DAAO catabolizes the NMDA receptor co-agonist D-serine; its inhibition elevates synaptic D-serine levels, offering a strategy to address NMDA hypofunction in schizophrenia. Isothermal titration calorimetry confirmed high-affinity binding driven by favorable enthalpy, attributed to the 3-hydroxy group forming bidentate H-bonds with DAAO’s Arg283 and Gly313 residues [5]. Beyond neurology, this motif enhances kinase binding: In c-MET inhibitors, the 3-OH group can anchor to the hinge region backbone (e.g., Asp1222) or modulate water-mediated interactions in allosteric pockets [2]. The electron-withdrawing nature of the 3-OH also acidifies the N1-H (pKa ~7-9), potentially enhancing membrane permeability in its neutral form or aqueous solubility when ionized [5].
Table 2: Biological Activities of Select 3-Hydroxyindazole Derivatives
Derivative | Target | Activity (IC₅₀/EC₅₀) | Key Interaction Mechanism | Therapeutic Area |
---|---|---|---|---|
6-Fluoro-1H-indazol-3-ol | D-Amino Acid Oxidase (DAAO) | ≤100 nM | Bidentate H-bond with Arg283/Gly313 | Schizophrenia |
5-Nitro-1H-indazol-3-ol | Protein Kinase C (PKC) | 420 nM | H-bond donation to hinge region backbone | Cancer/Inflammation |
1-Methyl-1H-indazol-3-ol | β3-Adrenergic Receptor | EC₅₀ = 8 nM | Ionic interaction with Asp130 | Type II Diabetes |
Palladium(II) complexes of 3-hydroxyindazole | DNA/Topoisomerase | ~1-10 µM (cell assays) | Intercalation; metal coordination to His residues | Anticancer |
Iodination at indazole’s C-4 position introduces strategic electronic perturbations and steric bulk exploited in drug design. The iodine atom’s large van der Waals radius (198 pm) creates a significant steric footprint, influencing conformation and target binding. Computationally, C4-iodination in 1H-indazol-3-ol increases the dipole moment by ~1.5 D compared to the non-halogenated analogue, enhancing electrostatic complementarity with polar enzyme pockets [4] [5]. Iodine’s strong σ-electron-withdrawing effect (+0.15 Hammett constant) combined with resonance electron donation via its lone pairs (+R effect) creates ambident electronic character. This polarizes the indazole ring, reducing electron density at C3/C7 while increasing it at C5/C6—a pattern confirmed by DFT-based molecular electrostatic potential (MEP) maps [4].
Synthetically, the C4-iodo group serves as a versatile handle for metal-catalyzed cross-coupling, enabling rapid diversification. Key routes include:
The iodine atom’s role extends beyond synthesis: In DAAO inhibitors, C4-iodination improved cellular potency 3-fold over chlorine/bromine analogues, attributed to halogen bonding with backbone carbonyls (e.g., Leu51) [5]. In Ru(III) anticancer complexes, 4-iodo-1H-indazol-3-ol ligands enhanced cellular uptake and induced a 10-fold reduction in IC₅₀ against HT-29 colon cancer cells compared to unsubstituted analogues, likely due to increased lipophilicity (log P increased by ~0.8) [1].
Table 3: Physicochemical and Molecular Properties of 4-Iodo-1H-indazol-3-ol
Property | Value/Description | Method/Reference | Impact on Drug Design |
---|---|---|---|
Molecular Weight | 260.03 g/mol | Calculated | Suitable for fragment-based design |
log P (Octanol/Water) | ~2.1 (estimated) | Shake-flask [4] | Balanced lipophilicity for CNS/peripheral targets |
pKa (N1-H) | ~8.2 | Potentiometric titration | Partial ionization at physiological pH |
Tautomeric Equilibrium | 1H-indazol-3-ol (major) ⇌ indazol-3(2H)-one (minor) | NMR [1] | Dictates H-bond donor/acceptor profile |
Dipole Moment | ~4.8 Debye (gas phase) | DFT/B3LYP-6-31G* [4] | Enhanced electrostatic target interactions |
Halogen Bond Strength | -3.5 to -5.0 kcal/mol | Computational [5] | Stabilizes protein-ligand complexes |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3